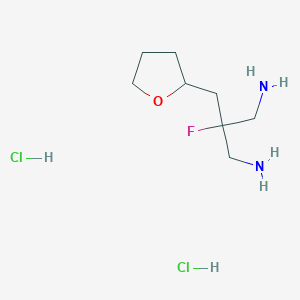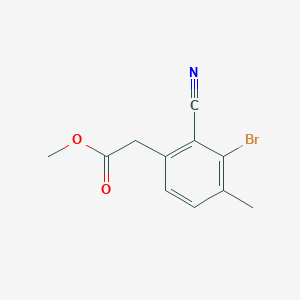
Methyl 3-bromo-2-cyano-4-methylphenylacetate
Descripción general
Descripción
Methyl 3-bromo-2-cyano-4-methylphenylacetate (MBCMPA) is an aromatic compound with a wide range of applications in various scientific fields. It is a versatile reagent used in organic synthesis and has been used in numerous research studies as a starting material for the synthesis of various compounds. MBCMPA is also used as a catalyst in various reactions, as well as a reactant in other reactions. In addition, it has been used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-cyano-4-methylphenylacetate has been used in numerous scientific research studies due to its unique properties. It has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals and agrochemicals. In addition, it has been used as a catalyst in various reactions, as well as a reactant in other reactions. Furthermore, it has been used in the production of organic compounds, such as polymers and dyes.
Mecanismo De Acción
Methyl 3-bromo-2-cyano-4-methylphenylacetate has a number of different mechanisms of action. It is a Lewis acid and can act as a catalyst in various reactions. It can also act as a reactant in other reactions and can be used to produce a variety of organic compounds. Furthermore, it can act as a nucleophile in substitution reactions, and can be used to produce a variety of substituted products.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It is known to be an inhibitor of certain enzymes, such as cytochrome P450, and can act as an inhibitor of certain metabolic pathways. In addition, it has been found to have anti-inflammatory and anti-bacterial properties. Furthermore, it has been found to have anti-cancer properties and can potentially be used in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-bromo-2-cyano-4-methylphenylacetate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be completed in a short amount of time. Additionally, it is a versatile reagent and can be used in a variety of reactions. On the other hand, it is a hazardous material and must be handled with extreme caution. Furthermore, it is an expensive reagent and may not be suitable for all laboratory experiments.
Direcciones Futuras
The future of Methyl 3-bromo-2-cyano-4-methylphenylacetate is promising. It has a wide range of applications in various scientific fields and has been used in numerous research studies. In addition, it has a number of biochemical and physiological effects and can potentially be used in the treatment of certain types of cancer. Furthermore, it can be used as a catalyst in various reactions, as well as a reactant in other reactions. Finally, it has the potential to be used in the production of various organic compounds, such as polymers and dyes.
Propiedades
IUPAC Name |
methyl 2-(3-bromo-2-cyano-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-4-8(5-10(14)15-2)9(6-13)11(7)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMVLNPSAIXKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC(=O)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






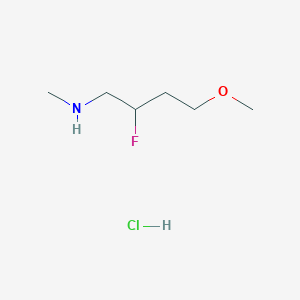
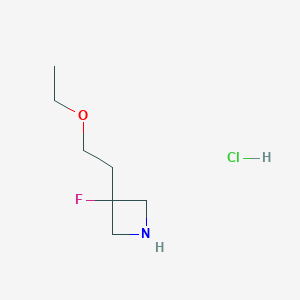


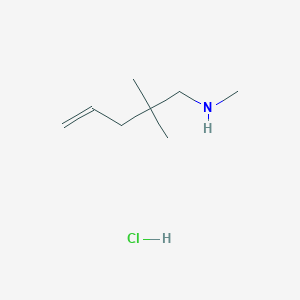
amine hydrochloride](/img/structure/B1484700.png)
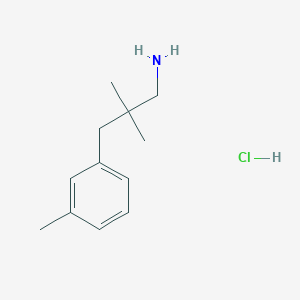
![(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1484704.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1484708.png)
